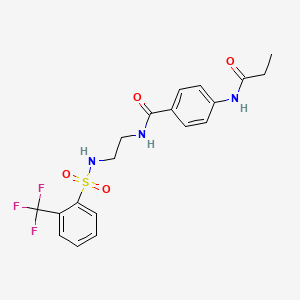

4-propionamido-N-(2-(2-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

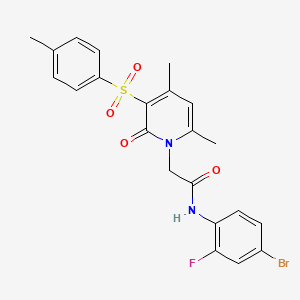

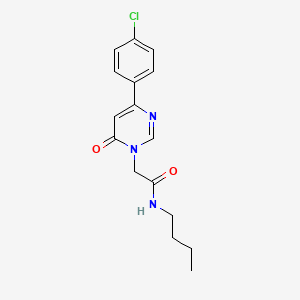

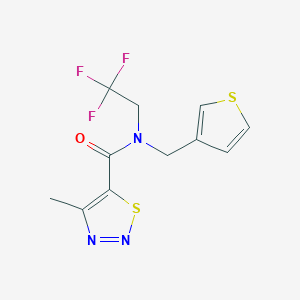

The compound "4-propionamido-N-(2-(2-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and activities. For instance, compounds with benzamide and sulfonamide moieties have been explored for their antiarrhythmic , anticancer , and anti-inflammatory properties , as well as for their ability to inhibit enzymes like acetylcholinesterase .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides involves specific reagents and conditions to introduce the desired functional groups . Similarly, the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs requires careful selection of starting materials and reaction conditions to achieve the desired inhibitory activity against histone deacetylases . The synthesis of the related compound 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1HNMR, indicating the importance of analytical techniques in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their biological activity. The presence of specific functional groups, such as the trifluoromethyl group, can significantly influence the compound's properties and interactions with biological targets. For instance, the trifluoromethyl group is a common feature in many pharmacologically active compounds due to its lipophilicity and ability to engage in strong interactions with proteins . The precise arrangement of these functional groups around the benzamide and sulfonamide core is essential for the desired activity, as seen in the case of the histone deacetylase inhibitors .

Chemical Reactions Analysis

The chemical reactivity of benzamide and sulfonamide derivatives is influenced by the substituents attached to these moieties. For example, the introduction of a heteroarylaminomethyl group can lead to compounds with the ability to inhibit histone deacetylases . The reactivity of these compounds can also be tailored to produce specific pharmacological effects, such as the antiarrhythmic activity observed in the 4-[(methylsulfonyl)amino]benzamides . The chemical reactions involved in the synthesis of these compounds are often designed to introduce or modify functional groups that are critical for their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and sulfonamide derivatives are influenced by their molecular structures. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and overall stability. These properties are important for the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The physical and chemical properties are also critical for the compound's formulation and delivery as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Insecticide Research

Flubendiamide, a compound with a unique structure that includes a heptafluoroisopropyl group and a sulfonylalkyl group, shows significant insecticidal activity against lepidopterous pests, suggesting potential for pest control applications in agriculture and pest management programs (Tohnishi et al., 2005).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors demonstrate efficacy against carbonic anhydrase isoforms, indicating potential applications in medical research, particularly in developing treatments for conditions where carbonic anhydrase activity is a factor (Supuran et al., 2013).

Cardiac Electrophysiology

N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit selective class III electrophysiological activity, suggesting potential applications in the development of cardiac arrhythmia treatments (Morgan et al., 1990).

Drug Metabolism

The biocatalytic production of mammalian metabolites of biaryl-bis-sulfonamides using Actinoplanes missouriensis highlights the potential for using microbial-based systems to produce drug metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes such as d-alanine–d-alanine ligase .

Mode of Action

It’s worth noting that similar compounds often work by binding to their target enzymes and inhibiting their function .

Biochemical Pathways

Based on the target enzyme, it can be inferred that it may affect the synthesis of bacterial cell walls, given that d-alanine–d-alanine ligase is involved in this process .

Result of Action

If it does indeed inhibit d-alanine–d-alanine ligase, it could potentially disrupt the synthesis of bacterial cell walls, leading to the death of the bacteria .

Propiedades

IUPAC Name |

4-(propanoylamino)-N-[2-[[2-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4S/c1-2-17(26)25-14-9-7-13(8-10-14)18(27)23-11-12-24-30(28,29)16-6-4-3-5-15(16)19(20,21)22/h3-10,24H,2,11-12H2,1H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABGUEDKZSGJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)